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Compound of Interest

Compound Name: Euojaponine D

Cat. No.: B15589043 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Euojaponine D, a sesquiterpene alkaloid isolated from Euonymus japonica. The information

presented is intended to support researchers and professionals in the fields of natural product

chemistry, pharmacology, and drug development in the identification, characterization, and

further investigation of this compound.

Chemical Structure and Properties
Euojaponine D is a complex sesquiterpene alkaloid belonging to the dihydro-β-agarofuran

class. Its chemical formula is C41H47NO17, with a molecular weight of 825.81 g/mol . The

structure is characterized by a highly oxygenated sesquiterpene core, esterified with acetic

acid, benzoic acid, and a nicotinoyl (pyridine-3-carbonyl) moiety, which is characteristic of many

alkaloids from the Euonymus genus.

Spectroscopic Data
The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Euojaponine D. This data is crucial for the unambiguous

identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for determining the detailed structure of organic

molecules. The ¹H and ¹³C NMR data for Euojaponine D provide a complete picture of the

carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for Euojaponine D (500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.48 d 3.7

2 5.25 dd 3.7, 2.0

3 2.68 d 2.0

4 1.65 s

5 6.10 s

6 4.98 d 3.1

7 5.62 d 3.1

8 5.55 s

9 6.32 s

11 1.45 s

12 1.28 s

14 0.95 s

15 4.45 d 12.0

15' 4.25 d 12.0

Nicotinoyl H-2' 9.22 d 2.0

Nicotinoyl H-4' 8.80 dd 5.0, 2.0

Nicotinoyl H-5' 7.45 dd 8.0, 5.0

Nicotinoyl H-6' 8.35 d 8.0

Benzoyl H-2'', 6'' 8.05 d 7.5

Benzoyl H-3'', 5'' 7.48 t 7.5

Benzoyl H-4'' 7.62 t 7.5

| Acetyl CH₃ | 2.15, 2.10, 2.05, 1.80 | s | |
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Table 2: ¹³C NMR Spectroscopic Data for Euojaponine D (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 71.8

2 70.5

3 49.8

4 83.5

5 92.1

6 78.9

7 72.3

8 77.5

9 75.4

10 62.3

11 29.7

12 22.8

13 45.6

14 17.2

15 63.5

Nicotinoyl C-1' 129.8

Nicotinoyl C-2' 153.5

Nicotinoyl C-3' 125.4

Nicotinoyl C-4' 137.5

Nicotinoyl C-5' 123.8

Nicotinoyl C-6' 150.9

Nicotinoyl C=O 164.5

Benzoyl C-1'' 129.5
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Position Chemical Shift (δ, ppm)

Benzoyl C-2'', 6'' 130.0

Benzoyl C-3'', 5'' 128.8

Benzoyl C-4'' 133.8

Benzoyl C=O 165.2

Acetyl C=O 170.5, 170.2, 169.8, 169.5

| Acetyl CH₃ | 21.2, 21.0, 20.9, 20.8 |

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Euojaponine D shows characteristic absorption bands for its ester and aromatic

functionalities.

Table 3: Infrared (IR) Spectroscopic Data for Euojaponine D

Wavenumber (cm⁻¹) Interpretation

1750 C=O stretching (ester)

1730 C=O stretching (ester)

1600, 1580, 1450 C=C stretching (aromatic rings)

| 1240 | C-O stretching (ester) |

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry (MS) Data for Euojaponine D

Technique Ion m/z
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| FAB-MS | [M+H]⁺ | 826.2900 |

Experimental Protocols
The spectroscopic data presented above were obtained using standard analytical techniques.

The following provides an overview of the methodologies typically employed for the isolation

and characterization of natural products like Euojaponine D.

Isolation of Euojaponine D
Extraction: The dried and powdered root bark of Euonymus japonica is extracted with a

suitable solvent, typically methanol or ethanol, at room temperature.

Partitioning: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate

compounds based on their polarity. The alkaloid fraction is typically found in the chloroform

or ethyl acetate layer after basification.

Chromatography: The alkaloid-rich fraction is subjected to a series of chromatographic

separations.

Silica Gel Column Chromatography: The extract is first separated on a silica gel column

using a gradient elution system, for example, a mixture of chloroform and methanol.

Preparative Thin-Layer Chromatography (TLC): Further purification of the fractions

obtained from column chromatography is achieved using preparative TLC.

High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure

Euojaponine D is performed using reversed-phase HPLC.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.
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IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FT-IR)

spectrometer. The sample is typically prepared as a thin film on a potassium bromide (KBr)

pellet.

Mass Spectrometry: High-resolution mass spectra are obtained using a fast atom

bombardment (FAB) mass spectrometer.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Euojaponine D.
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Caption: Workflow for the isolation and structural elucidation of Euojaponine D.
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This guide provides foundational spectroscopic information for Euojaponine D. For more in-

depth analysis and comparison, researchers are encouraged to consult the primary literature

on the isolation and characterization of this and related compounds.

To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Euojaponine D]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589043#spectroscopic-data-nmr-ir-ms-of-
euojaponine-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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